molecular formula C14H22FNO4 B1383971 2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1173294-24-0

2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B1383971
CAS No.: 1173294-24-0
M. Wt: 287.33 g/mol
InChI Key: HPRGBCBVSRQVMV-JPPWEJMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic compound features a [2.2.1]heptane core with a fluorine atom at the 5-position and ester groups (tert-butyl and ethyl) at the 2- and 3-positions, respectively. Its stereochemistry (3R,5R) and fluorination are critical for its applications in medicinal chemistry, particularly as intermediates in protease inhibitors or antiviral agents. The tert-butyl and ethyl esters enhance solubility and stability during synthetic processes .

Biological Activity

2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, toxicity studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bicyclic structure with various functional groups that contribute to its biological activity. The molecular formula is C14H23FNO5C_{14}H_{23}FNO_5, and it has a molecular weight of approximately 285.34 g/mol. The presence of a fluorine atom and the tert-butyl and ethyl substituents are critical for its interaction with biological targets.

Pharmacological Effects

Recent studies have highlighted several pharmacological activities associated with this compound:

  • Antagonistic Activity : It has been reported to exhibit antagonistic properties at certain neurotransmitter receptors, which may suggest potential applications in treating neurological disorders.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in the context of metabolic disorders.
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound may have selective cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of any new compound. The following findings have been documented:

  • Genotoxicity : In vitro studies using bacterial reverse mutation assays (Ames test) have shown no significant mutagenic effects at tested concentrations, indicating a favorable genotoxic profile .
  • Repeated Dose Toxicity : A study involving repeated oral administration in rodents demonstrated no adverse effects on general health parameters at doses up to 1000 mg/kg/day. However, changes in organ weights were noted at higher doses, suggesting the need for careful dose management in therapeutic applications .

Case Studies

Several case studies have been conducted to explore the biological activity of similar compounds within the same class:

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy and safety of this compound:

SubstituentEffect on Activity
Tert-butyl groupIncreases lipophilicity and receptor binding affinity
Ethyl groupModulates pharmacokinetics and bioavailability
Fluorine atomEnhances metabolic stability and potency

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1: Bicyclic Core Formation
    Begin with the (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane scaffold. Use tert-butoxycarbonyl (Boc) and ethyl ester protections on the azabicyclo core, as described in analogous syntheses .
  • Step 2: Protection/Deprotection
    Employ cesium carbonate as a base for alkylation (e.g., iodomethane) under nitrogen to prevent hydrolysis. Monitor reaction progress via TLC or HPLC .
  • Step 3: Purification
    Use ethyl acetate extraction followed by sequential washes (sodium bicarbonate, sodium thiosulfate) to remove impurities. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >97% purity .

Q. How can the stereochemical integrity of the (3R,5R) configuration be confirmed during synthesis?

Methodological Answer:

  • Chiral HPLC Analysis : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with authentic standards .
  • X-ray Crystallography : Co-crystallize intermediates with heavy atoms (e.g., bromine derivatives) to resolve absolute configuration, as demonstrated in bicyclo[2.2.1]heptane analogs .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm axial/equatorial proton orientations, which correlate with stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation.
  • Solvent : Dissolve in anhydrous DMSO or acetonitrile (10 mM stock) to avoid hydrolysis. Avoid aqueous buffers unless immediately used .
  • Monitoring Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (>95% purity threshold) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for reactions (e.g., nucleophilic substitutions). Calculate activation energies to predict regioselectivity at the 2-O-tert-butyl vs. 3-O-ethyl sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Compare simulated intermediates with experimental 13^{13}C NMR shifts for validation .
  • Docking Studies : For pharmacological applications, dock the compound into target enzymes (e.g., bacterial proteases) using AutoDock Vina to identify potential binding modes .

Q. What strategies resolve contradictions in reported yields for analogous azabicycloheptane derivatives?

Methodological Answer:

  • Root-Cause Analysis : Compare reaction parameters (e.g., base strength, solvent polarity) across studies. For example, cesium carbonate vs. potassium carbonate may alter alkylation efficiency .
  • Design of Experiments (DoE) : Use a fractional factorial design to test variables (temperature, catalyst loading, solvent) and identify critical yield drivers .
  • Scale-Up Adjustments : Replicate small-scale conditions (e.g., 2.07 mmol in DMF ) at larger scales while monitoring exotherms and mixing efficiency to maintain yield consistency .

Q. How can the compound’s metabolic stability be assessed in vitro for pharmacological studies?

Methodological Answer:

  • Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_{int}) .
  • CYP Enzyme Screening : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolizing enzymes. Monitor metabolite formation using high-resolution mass spectrometry (HRMS) .
  • Plasma Stability : Incubate in pooled plasma (37°C, 24 hours) and analyze degradation byproducts. Adjust ester protections (e.g., tert-butyl vs. ethyl) if hydrolysis exceeds 20% .

Q. What advanced analytical techniques characterize trace impurities in the final product?

Methodological Answer:

  • LC-HRMS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a water/acetonitrile gradient (0.1% formic acid). Detect impurities at <0.1% levels via positive-ion ESI-MS. Annotate unknowns using fragmentation patterns (e.g., m/z 285.12 for de-esterified byproducts) .
  • NMR Cryoprobe Analysis : Enhance sensitivity for low-abundance impurities (0.01–0.1%) using a 600 MHz spectrometer with a cryogenically cooled probe. Assign structures via 1^1H-13^{13}C HSQC and HMBC correlations .
  • ICP-MS : Screen for residual metal catalysts (e.g., cesium, iodine) from synthesis. Validate against pharmacopeial limits (e.g., <10 ppm for heavy metals) .

Comparison with Similar Compounds

Structural Variations in Bicyclic Core

a) Bicyclo[2.2.1]heptane Derivatives

  • Fluorinated Analogs: rel-(3R,5R)-2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 1272757-92-2): Lacks the ethyl ester, replacing it with a carboxylic acid group. This modification reduces lipophilicity, impacting membrane permeability . 2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate (CAS: 2361609-16-5): Features a 6-oxo group instead of fluorine.
  • Amino-Substituted Derivatives: 2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate hydrochloride (CAS: 115437): The 6-amino group introduces basicity, enabling salt formation (e.g., hydrochloride) for improved crystallinity and bioavailability .

b) Bicyclo[2.2.2]octane Derivatives

  • The 5-oxo group may alter reactivity in ring-opening reactions compared to fluorinated analogs .

c) Bicyclo[3.1.0]hexane Derivatives

  • (1S,3R,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate (CAS: 871727-40-1):
    The fused cyclopropane ring introduces significant strain, enhancing reactivity in stereoselective syntheses. Used in antiviral drug intermediates, its conformational rigidity contrasts with the more flexible [2.2.1]heptane system .

a) Ester Group Variations

Compound Ester Groups Molecular Weight Key Properties Applications
Target Compound tert-butyl, ethyl 283.32 g/mol High steric bulk, improved stability Pharmaceutical intermediates
Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate (CAS: 1393477-05-8) Methyl, methyl 213.23 g/mol Lower lipophilicity, faster hydrolysis Chemical synthesis building blocks
Dibenzyl 7-oxa-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate Benzyl, benzyl 352.38 g/mol Aromatic esters enhance UV detection Catalytic hydrogenation studies

b) Functional Group Impact

Group Example Compound Effect on Properties
Fluoro Target Compound Electronegativity increases metabolic stability; alters electronic environment
Amino CAS 115437 Enables salt formation; modulates solubility and target binding
Oxo CAS 2361609-16-5 Introduces polarity; participates in keto-enol tautomerism
Hydroxy O2-tert-butyl O3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate Enhances hydrogen bonding; potential for glycosylation

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO4/c1-5-19-12(17)11-9-6-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,5-7H2,1-4H3/t8?,9?,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRGBCBVSRQVMV-JPPWEJMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C2CC(N1C(=O)OC(C)(C)C)C[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.